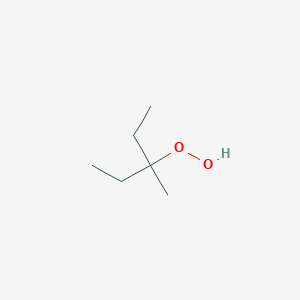
1-Ethyl-1-methylpropyl hydroperoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1-methylpropyl hydroperoxide is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators for polymerization reactions, bleaching agents, and in various other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylpropyl hydroperoxide can be synthesized through the reaction of 3-methylpentan-3-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{3-Methylpentan-3-ol} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of hydrogen peroxide to a solution of 3-methylpentan-3-ol in the presence of a strong acid catalyst. The reaction mixture is maintained at a controlled temperature to ensure the efficient formation of the peroxide compound while minimizing side reactions.
化学反应分析
Types of Reactions:
Oxidation: 1-Ethyl-1-methylpropyl hydroperoxide can undergo oxidation reactions, where it acts as an oxidizing agent. This property is utilized in various industrial processes.
Reduction: The compound can be reduced to 3-methylpentan-3-ol in the presence of reducing agents.
Decomposition: Organic peroxides are known for their tendency to decompose, often releasing oxygen and forming radicals. This decomposition can be catalyzed by heat, light, or metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Decomposition: Decomposition can be induced by heating the compound or exposing it to ultraviolet light.
Major Products Formed:
Oxidation: The major products depend on the specific conditions and reagents used but can include various oxidized organic compounds.
Reduction: The primary product is 3-methylpentan-3-ol.
Decomposition: Decomposition typically results in the formation of radicals and oxygen gas.
科学研究应用
Polymerization Initiator
One of the primary applications of 1-Ethyl-1-methylpropyl hydroperoxide is as a polymerization initiator in the production of various plastics and resins. Hydroperoxides are widely used to initiate radical polymerization processes, leading to the formation of polymers with desirable properties.
- Table 1: Polymerization Initiators Comparison
| Compound | Type | Initiation Mechanism |
|---|---|---|
| This compound | Hydroperoxide | Radical generation |
| Benzoyl peroxide | Hydroperoxide | Radical generation |
| Methyl ethyl ketone peroxide | Hydroperoxide | Radical generation |
Chemical Intermediate
In organic synthesis, this compound serves as a valuable intermediate for the production of various chemical compounds. Its ability to undergo further reactions allows for the synthesis of more complex molecules.
- Case Study: Synthesis of Epoxides
Antimicrobial Agent
Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in pharmaceutical formulations. The compound's ability to generate reactive oxygen species could enhance its efficacy against various pathogens.
- Case Study: Antimicrobial Efficacy
Oxidative Treatment Processes
The compound's oxidative properties make it suitable for environmental applications, particularly in wastewater treatment processes where it can assist in breaking down organic pollutants through advanced oxidation processes.
- Research Findings
Safety and Handling Considerations
While the applications of this compound are promising, safety considerations must be taken into account due to its reactive nature. Proper handling protocols should be established to mitigate risks associated with exposure and potential hazards during industrial use.
作用机制
The mechanism of action of 1-Ethyl-1-methylpropyl hydroperoxide involves the generation of free radicals. When the peroxide bond (ROOR’) breaks, it forms two radicals (RO•). These radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
2-Methylpentane-2-peroxol: Another organic peroxide with similar properties but different structural configuration.
3-Ethyl-3-methylpentane-2-peroxol: A compound with a similar peroxide functional group but with an additional ethyl group.
Uniqueness: 1-Ethyl-1-methylpropyl hydroperoxide is unique due to its specific structure, which influences its reactivity and stability. The position of the methyl group and the peroxide functional group makes it particularly effective as an initiator for polymerization reactions and as an oxidizing agent.
属性
CAS 编号 |
17437-25-1 |
|---|---|
分子式 |
C6H14O2 |
分子量 |
118.17 g/mol |
IUPAC 名称 |
3-hydroperoxy-3-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-6(3,5-2)8-7/h7H,4-5H2,1-3H3 |
InChI 键 |
BWMWVYKKWYNWMF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)OO |
规范 SMILES |
CCC(C)(CC)OO |
同义词 |
1-Ethyl-1-methylpropyl hydroperoxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















